molecular formula C13H13NO2 B13498846 N-Cbz-2-ethynylazetidine

N-Cbz-2-ethynylazetidine

Cat. No.: B13498846
M. Wt: 215.25 g/mol
InChI Key: BAJUWPPCQUHTCJ-UHFFFAOYSA-N
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Description

N-Cbz-2-ethynylazetidine is a compound that features a carboxybenzyl (Cbz) protecting group attached to a 2-ethynylazetidine core. The Cbz group is commonly used in organic synthesis to protect amines, allowing for selective reactions to occur at other functional groups. The azetidine ring is a four-membered nitrogen-containing ring, and the ethynyl group introduces an alkyne functionality, making this compound versatile in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-2-ethynylazetidine typically involves the protection of the azetidine nitrogen with a Cbz group followed by the introduction of the ethynyl group. One common method is:

    Protection of Azetidine: The azetidine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine to form N-Cbz-azetidine.

    Introduction of Ethynyl Group: The N-Cbz-azetidine is then subjected to a Sonogashira coupling reaction with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group, to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkenes or alkanes, depending on the conditions and reagents used.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted azetidines.

Scientific Research Applications

N-Cbz-2-ethynylazetidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of protease inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-Cbz-2-ethynylazetidine largely depends on its application. In drug development, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Cbz group provides stability and protection during synthetic transformations, while the ethynyl group can participate in various chemical reactions, facilitating the formation of bioactive compounds.

Comparison with Similar Compounds

    N-Boc-2-ethynylazetidine: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz.

    N-Fmoc-2-ethynylazetidine: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    N-Alloc-2-ethynylazetidine: Contains an allyloxycarbonyl (Alloc) protecting group.

Uniqueness: N-Cbz-2-ethynylazetidine is unique due to the stability and ease of removal of the Cbz protecting group under mild conditions, such as catalytic hydrogenation. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

benzyl 2-ethynylazetidine-1-carboxylate

InChI

InChI=1S/C13H13NO2/c1-2-12-8-9-14(12)13(15)16-10-11-6-4-3-5-7-11/h1,3-7,12H,8-10H2

InChI Key

BAJUWPPCQUHTCJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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